Methyl 4-methoxy-1-naphthoate

Übersicht

Beschreibung

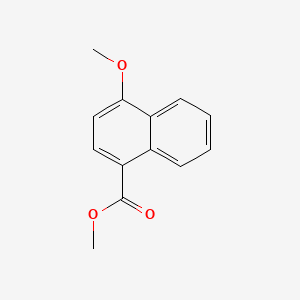

Methyl 4-methoxy-1-naphthoate: is an organic compound characterized by a planar naphthalene ring system with a methoxy group (-OCH3) at the 4-position and a methyl ester group (-COOCH3) at the 1-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-1-naphthoate can be synthesized through the esterification of 4-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-methoxy-1-naphthoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into naphthols.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Naphthols.

Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Methyl 4-methoxy-1-naphthoate is used as a precursor in the synthesis of pharmaceutical compounds. For instance, it plays a role in the preparation of anti-diabetic agents and other therapeutic drugs. The compound's ability to undergo methylation reactions facilitates the creation of various active pharmaceutical ingredients (APIs) .

- Anticancer Research :

Industrial Applications

- Synthesis of Dyes and Pigments :

- Nanotechnology :

Data Table: Applications Overview

Case Study 1: Synthesis of Antidiabetic Agents

In a study focused on synthesizing methyl 6-methoxy-1-naphthoate as an intermediate for tolrestat, researchers demonstrated that methylation reactions involving this compound could yield high-purity products essential for pharmaceutical applications. The process involved using dimethyl sulfate under controlled conditions to achieve optimal yields .

Case Study 2: Anticancer Activity

Research exploring naphthoate derivatives revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines. This study highlighted its potential as a lead compound for developing new anticancer drugs, emphasizing the need for further investigation into its mechanisms of action .

Wirkmechanismus

The mechanism of action of methyl 4-methoxy-1-naphthoate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate for certain enzymes, facilitating the investigation of enzyme kinetics and mechanisms. Its structural features allow it to participate in various chemical reactions, providing insights into reaction mechanisms and pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-methoxy-1-naphthoate: Similar in structure but with the methoxy group at the 2-position.

Methyl 1-methoxy-2-naphthoate: Another isomer with the methoxy group at the 1-position and the ester group at the 2-position.

4-Methoxy-1-naphthol: Lacks the ester group, making it more reactive in certain chemical reactions.

Uniqueness: Methyl 4-methoxy-1-naphthoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both the methoxy and ester groups at specific positions on the naphthalene ring system provides distinct chemical properties and reactivity compared to its isomers .

Biologische Aktivität

Methyl 4-methoxy-1-naphthoate is an organic compound that has garnered attention in various fields of research, particularly for its biological activities and potential applications in pharmaceuticals. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C12H12O3) features a naphthalene backbone with a methoxy group at the 4-position and an ester functional group. Its molecular weight is approximately 204.22 g/mol. This structure is significant as it influences the compound's interactions within biological systems, particularly in enzyme activity and metabolic pathways.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its structural similarity to other naphthoic acid derivatives allows it to interact with cellular pathways involved in cancer proliferation. For instance, studies have shown that compounds derived from naphthoic acids can inhibit tumor growth by inducing apoptosis in cancer cells.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes .

3. Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit aldose reductase, an enzyme linked to diabetic complications by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress on cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations of the compound led to a significant reduction in cell viability, with IC50 values suggesting potent activity against breast and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Prostate Cancer (LNCaP) | 20 |

These findings support further investigation into its mechanism of action and potential as a lead compound for drug development .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These results highlight the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By interacting with specific enzymes, the compound can modulate metabolic pathways involved in cancer progression and microbial resistance.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.

Eigenschaften

IUPAC Name |

methyl 4-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-7-11(13(14)16-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYMSRWVZFWKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679842 | |

| Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-64-0 | |

| Record name | Methyl 4-methoxy-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.